molecular formula C27H21ClN4O4 B2642853 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1185097-25-9

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2642853
CAS RN: 1185097-25-9
M. Wt: 500.94
InChI Key: IQNVRMAHUWZXNT-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H21ClN4O4 and its molecular weight is 500.94. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound under discussion is part of a broader category of chemically synthesized structures with varying applications in material science and pharmaceuticals. For instance, one of the studies outlines the chemical synthesis and structural analysis of related pyrimido[1,2‐a]benzimidazoles, showcasing the intricacies of chemical reactions and the formation of structurally diverse compounds through different synthetic pathways (Troxler & Weber, 1974).

Anticancer and Anti-Inflammatory Applications

Another research axis focuses on the synthesis of novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, highlighting the potential therapeutic applications of these compounds in medical science (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, certain derivatives have been tested for their anticancer activity, revealing the potential of these compounds in cancer treatment regimens (Al-Sanea et al., 2020).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical studies of bioactive analogs provide insights into their electronic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. Such studies are fundamental in understanding the physicochemical properties and the interaction mechanisms of these compounds at the molecular level (Mary et al., 2020).

Anti-Lung Cancer Activity

Some compounds within this chemical space have been identified with specific anti-lung cancer activity, demonstrating the potential of these compounds in targeted cancer therapies. The synthesis pathways and the biological testing underscore the importance of chemical modification in enhancing therapeutic efficacy against specific cancer types (Hammam et al., 2005).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O4/c28-20-7-3-1-5-17(20)14-31-16-29-25-19-6-2-4-8-21(19)32(26(25)27(31)34)15-24(33)30-18-9-10-22-23(13-18)36-12-11-35-22/h1-10,13,16H,11-12,14-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNVRMAHUWZXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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